molecular formula C15H15F3N2O2S B3010168 4-(4-Ethylphenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine CAS No. 862783-00-4

4-(4-Ethylphenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine

Cat. No. B3010168
CAS RN: 862783-00-4
M. Wt: 344.35
InChI Key: PKLPDQUPOXFEFI-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine, also known as ETP-458, is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to exhibit potent inhibitory activity against various enzymes and receptors, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine involves its ability to bind to the active site of target enzymes and inhibit their activity. This inhibition can occur through a variety of mechanisms, including direct competition with substrate molecules or binding to allosteric sites on the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific enzyme or receptor that it targets. For example, inhibition of protein kinase CK2 by this compound has been shown to result in decreased cell proliferation and increased apoptosis in cancer cells. Inhibition of LSD1 by this compound has been found to lead to changes in gene expression patterns and alterations in cellular differentiation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-Ethylphenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine in lab experiments is its potent inhibitory activity against a variety of enzymes and receptors. This makes it a useful tool for studying the roles of these proteins in various biological processes. However, one limitation of this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several potential future directions for research involving 4-(4-Ethylphenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine. One area of interest is the development of new drugs based on the structure of this compound that exhibit improved pharmacological properties. Another potential direction is the investigation of this compound as a tool for studying the roles of specific enzymes and receptors in disease states. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-(4-Ethylphenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine involves a multi-step process that begins with the reaction of 4-ethylbenzaldehyde with malononitrile to form 4-(4-ethylphenyl)-2,4-dioxobutanoic acid ethyl ester. This intermediate is then reacted with ethylsulfonyl chloride and trifluoromethylamine to produce the final product, this compound.

Scientific Research Applications

4-(4-Ethylphenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit inhibitory activity against several enzymes, including protein kinase CK2, which is involved in the regulation of cell growth and proliferation. This compound has also been found to inhibit the activity of the histone demethylase LSD1, which plays a critical role in the epigenetic regulation of gene expression.

properties

IUPAC Name

4-(4-ethylphenyl)-2-ethylsulfonyl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O2S/c1-3-10-5-7-11(8-6-10)12-9-13(15(16,17)18)20-14(19-12)23(21,22)4-2/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLPDQUPOXFEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=NC(=N2)S(=O)(=O)CC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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